Phenethylzinc bromide

Overview

Description

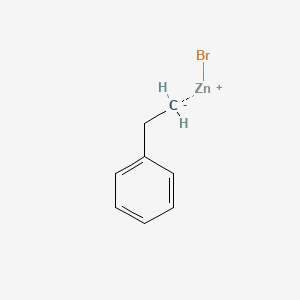

Phenethylzinc bromide is an organometallic compound . It is used in various chemical reactions and synthesis processes .

Molecular Structure Analysis

The molecular formula of this compound is C8H9BrZn . This indicates that it contains eight carbon atoms, nine hydrogen atoms, one bromine atom, and one zinc atom .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in transition metal-catalyzed Negishi cross-coupling reactions to prepare aryl or heteroaryl derivatives by reacting with organic halides or triflates via carbon-carbon bond formation .Physical And Chemical Properties Analysis

This compound is a solution with a concentration of 0.5 M in tetrahydrofuran (THF) . It has a molecular weight of 250.45 g/mol . The solution has a density of 0.965 g/mL at 25 °C .Scientific Research Applications

1. Organometallic Chemistry

Phenethylzinc bromide finds applications in organometallic chemistry, particularly in modifications of the Simmons-Smith reaction. For instance, bromomethylzinc bromide, prepared from zinc metal and methylene bromide, provides an affordable alternative to the traditional Simmons-Smith procedure. This modification demonstrates the potential utility of related zinc-based reagents in organic synthesis and cyclopropanation reactions (Fabisch & Mitchell, 1984).

2. Catalysis and Chemical Synthesis

Another significant application is in catalysis and chemical synthesis. Alkylzinc bromides, which can be synthesized via the direct insertion of zinc metal into alkyl bromides, are crucial for Ni- and Pd-catalyzed cross-coupling reactions. These reactions are fundamental in producing functionalized alkylarenes, showcasing the relevance of alkylzinc compounds in modern synthetic chemistry (Huo, 2003).

3. Environmental Science

In environmental science, studies focusing on the effects of bromide ions, such as those from this compound, have been conducted. For example, research on the distribution of haloacetic acid species from the chlorination and chloramination of waters containing aquatic humic substances in the presence of bromide ions has been explored. This research is vital for understanding the environmental impact and behavior of bromide-containing compounds in water treatment processes (Cowman & Singer, 1996).

4. Pharmacology and Drug Research

In the field of pharmacology, this compound and related compounds are studied for their potential therapeutic effects. For instance, the cytotoxicity of phenolic acid phenethyl esters on oral cancer cells has been investigated, highlighting the potential of these compounds in chemotherapy for oral cancers (Lee et al., 2005).

5. Material Science

In material science, novel cationic surfactants, which can be derivatives of this compound, are evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These surfactants have shown promise in increasing the efficiency and safety of pipeline operations, showcasing the diverse applicability of bromide-containing compounds in industrial settings (Hegazy et al., 2016).

Safety and Hazards

Phenethylzinc bromide is classified as a highly flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation. It may also cause drowsiness or dizziness. It is suspected of causing cancer . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .

Mechanism of Action

Target of Action

Phenethylzinc bromide is primarily used as a reagent in organic synthesis . It is particularly used as a substitute for Grignard reagents . The primary targets of this compound are organic halides or triflates .

Mode of Action

This compound interacts with its targets (organic halides or triflates) via a transition metal-catalyzed Negishi cross-coupling reaction . This interaction results in the formation of carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of aryl or heteroaryl derivatives . The downstream effects of this pathway include the preparation of (4-phenyl-1-butyn-1-yl)benzene by reacting with phenylacetylene via a palladium-catalyzed cross-coupling reaction , and the synthesis of benzyl substituted thienopyrimidine derivatives .

Pharmacokinetics

It is known that this compound is a colorless liquid, unstable at room temperature, and susceptible to moisture and oxygen in the air . It will undergo decomposition reactions when exposed to these conditions . These properties may impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This leads to the synthesis of various organic compounds, including aryl or heteroaryl derivatives .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. It is sensitive to air and moisture . Therefore, this compound should be stored at 2-8°C to maintain its stability . It is also important to note that this compound reacts with water , which can affect its action and efficacy.

Biochemical Analysis

Biochemical Properties

Phenethylzinc bromide can be used as a reagent in the transition metal-catalyzed Negishi cross-coupling reaction to prepare aryl or heteroaryl derivatives by reacting with organic halides or triflates via carbon-carbon bond formation . It can also be used to prepare (4-phenyl-1-butyn-1-yl)benzene by reacting with phenylacetylene via palladium-catalyzed cross-coupling reaction .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in the formation of carbon-carbon bonds in organic synthesis . It can react with organic halides or triflates in the presence of a transition metal catalyst to form new carbon-carbon bonds .

Temporal Effects in Laboratory Settings

This compound is unstable at room temperature and is susceptible to decomposition in the presence of moisture and oxygen . Therefore, it must be stored under specific conditions (2-8°C) to maintain its stability .

Metabolic Pathways

Its primary use is in organic synthesis, where it participates in carbon-carbon bond formation .

properties

IUPAC Name |

bromozinc(1+);ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVLYRZWQLDARE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=CC=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70410536 | |

| Record name | Phenethylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70410536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

308796-14-7 | |

| Record name | Phenethylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70410536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1588114.png)